[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol
Overview
Description
“[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol” (PSM) is a molecule that has gained attention in recent years due to its potential applications. It is a compound with the molecular formula C9H19NO3S .
Synthesis Analysis
The synthesis of piperidone derivatives, such as PSM, has been a subject of considerable research . The condensation of diphenyl (piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane as solvent and triethylamine as the base has been used for the synthesis of similar compounds .Molecular Structure Analysis
The structure of PSM is related to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidine ring is in a chair conformation . The compound crystallizes in the monoclinic crystal class in the space group P21/c .Chemical Reactions Analysis
Piperidones, like PSM, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for their varied activity .Physical and Chemical Properties Analysis
PSM has a molecular weight of 221.32 g/mol. More specific physical and chemical properties were not found in the retrieved papers.Future Directions
Piperidines, like PSM, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the varied biological activities of PSM and similar compounds.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , implying that their interaction with targets could lead to various biochemical changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions , suggesting that they may influence multiple biochemical pathways.
Result of Action
Some piperidine derivatives have been found to have antiproliferative effects , suggesting that this compound might also have similar effects.
Biochemical Analysis
Biochemical Properties
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, piperidine derivatives are known to interact with enzymes involved in neurotransmitter pathways, potentially affecting the synthesis and degradation of neurotransmitters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound may be transported across cell membranes through active or passive transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
(1-propylsulfonylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEUTAHZWWGSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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